

Application of Tris(isopropenyloxy)vinylsilane in Polymer Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(isopropenyloxy)vinylsilane*

Cat. No.: B092359

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropenyloxy)vinylsilane is a versatile organofunctional silane coupling agent designed to enhance the performance of polymer composites. Its unique molecular structure, featuring a vinyl group and three isopropenyloxy groups, enables it to act as a molecular bridge between inorganic fillers or reinforcements and organic polymer matrices. This dual reactivity allows for the formation of strong covalent bonds at the interface, leading to significant improvements in the mechanical, thermal, and moisture resistance properties of the composite material.

The vinyl group of the silane can copolymerize with polymer resins through free-radical mechanisms, particularly in systems like polyesters, polyolefins, and acrylics. Simultaneously, the isopropenyloxy groups can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials such as glass fibers, silica, and metallic substrates, forming a durable -Si-O-inorganic bond.^[1] This coupling mechanism enhances interfacial adhesion, which is critical for transferring stress from the polymer matrix to the reinforcement, thereby improving the overall strength and durability of the composite.^[2] Silanes are crucial for the strength and longevity of composites, providing more effective coupling and dispersion of fillers.^[2]

Product Specifications

This section details the chemical and physical properties of **Tris(isopropenyloxy)vinylsilane**.

Property	Value
Chemical Name	Tris(isopropenyloxy)vinylsilane
Synonyms	Vinyldriisopropenoxysilane, Ethenyl[tris(prop-1-en-2-yloxy)]silane
CAS Number	15332-99-7
Molecular Formula	C11H18O3Si
Molecular Weight	226.34 g/mol
Appearance	Colorless liquid
Boiling Point	195.5 °C at 760 mmHg
Density	0.92 g/cm ³

(Data sourced from PubChem CID 84872)[3]

Applications in Polymer Composites

Tris(isopropenyloxy)vinylsilane is utilized in a variety of polymer systems to improve the performance of the final composite material. Key applications include:

- Fiberglass Reinforced Composites: Enhances the adhesion between glass fibers and polymer matrices such as unsaturated polyesters, vinyl esters, and epoxies, leading to improved flexural and tensile strength.
- Filled Thermoplastics and Thermosets: Improves the dispersion and bonding of mineral fillers like silica, talc, and alumina in polymers, resulting in enhanced mechanical properties and reduced water absorption.
- Adhesives and Sealants: Acts as an adhesion promoter to improve the bonding of adhesives and sealants to inorganic substrates like glass, metals, and ceramics.[2]

- **Crosslinking Agent:** The vinyl functionality allows it to be used as a crosslinking agent in certain polymer systems, such as polyethylene, to improve heat resistance and mechanical strength.

Performance Data (Illustrative Examples)

While specific performance data for **Tris(isopropenylxyloxy)vinylsilane** is not readily available in the cited literature, the following tables present data for analogous vinyl silane systems to illustrate the expected performance enhancements.

Table 1: Mechanical Properties of Glass Fiber/Vinyl Ester Composites

This table shows the effect of a generic vinyl silane surface treatment on the mechanical properties of a nettle fiber and biosilica reinforced vinyl ester composite.

Property	Without Silane	With Vinyl Silane Treatment	% Improvement
Tensile Strength	-	103.25 MPa	-
Flexural Strength	-	193.3 MPa	-

Note: Data is illustrative and based on a study of vinyl silane-functionalized biosilica in a vinyl ester composite.[3]

Table 2: Shear Bond Strength of Composite Resin to Titanium

This table demonstrates the improvement in shear bond strength of a composite resin to a titanium surface with the use of a silane coupling agent blend containing a vinyl silane.

Silane Treatment	Shear Bond Strength (Dry)
None (Control)	4.8 MPa (SD 2.1)
γ -MPS and Vinyltriisopropoxysilane Blend	11.3 MPa (SD 3.6)
γ -Methacryloxypropyltrimethoxysilane (γ -MPS)	20.4 MPa (SD 12.2)

Note: This data is for a blend of γ -methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane and serves as an example of the adhesion promotion capabilities of vinyl silanes.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Fillers (e.g., Glass Fibers, Silica)

This protocol describes the general procedure for treating inorganic fillers with **Tris(isopropenylxy)vinylsilane** to improve their compatibility with a polymer matrix.

Materials:

- Inorganic filler (e.g., glass fibers, silica powder)
- **Tris(isopropenylxy)vinylsilane**
- Ethanol/water solution (e.g., 95:5 v/v)
- Acetic acid (optional, to adjust pH to 4.5-5.5)
- Reaction vessel with agitation
- Oven

Procedure:

- Prepare the Silane Solution:
 - Create a 95% ethanol/5% water solution.

- Slowly add **Tris(isopropenyloxy)vinylsilane** to the solution with gentle stirring to achieve a concentration of 0.5-2.0% by weight.
- If needed, add a few drops of acetic acid to adjust the pH to 4.5-5.5, which will catalyze the hydrolysis of the silane.
- Allow the solution to hydrolyze for approximately 1 hour with gentle agitation.

- Filler Treatment:
 - Disperse the inorganic filler into the silane solution. The amount of solution should be sufficient to thoroughly wet the entire surface of the filler.
 - Continue to agitate the slurry for 1-2 hours to ensure uniform deposition of the silane onto the filler surface.
- Drying and Curing:
 - Filter the treated filler from the solution.
 - Dry the filler in an oven at 100-120°C for 1-2 hours to remove the solvent and water and to promote the condensation of the silanol groups with the filler surface.[\[4\]](#)
- Composite Preparation:
 - The treated filler is now ready to be incorporated into the desired polymer matrix using standard composite fabrication techniques (e.g., melt blending, resin infusion).

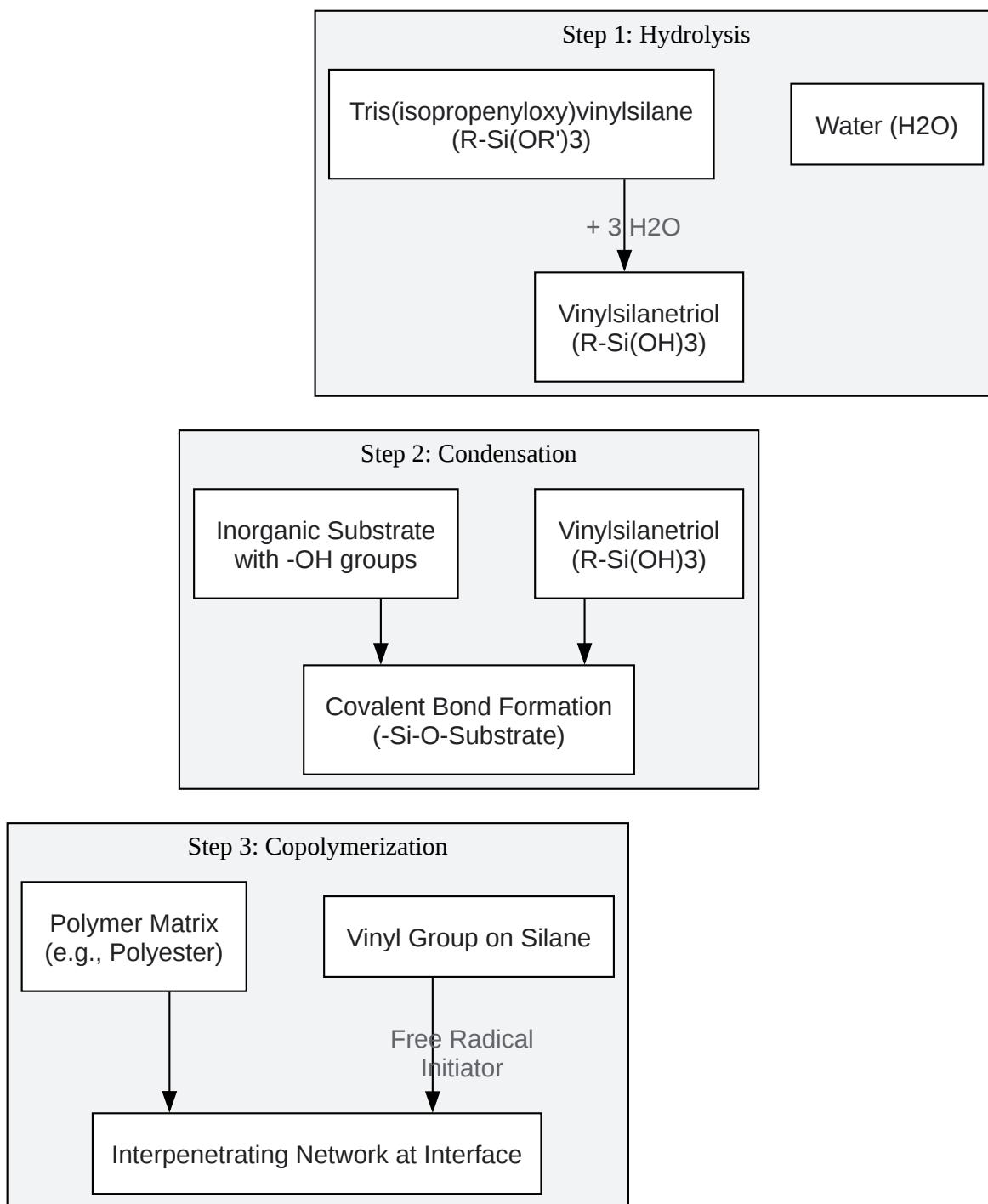
Protocol 2: Adhesion Promotion for a Composite Resin on a Metallic Substrate

This protocol is adapted from a study on bonding composite resins to titanium and can be used as a general guideline for using **Tris(isopropenyloxy)vinylsilane** as an adhesion promoter.[\[4\]](#) [\[5\]](#)

Materials:

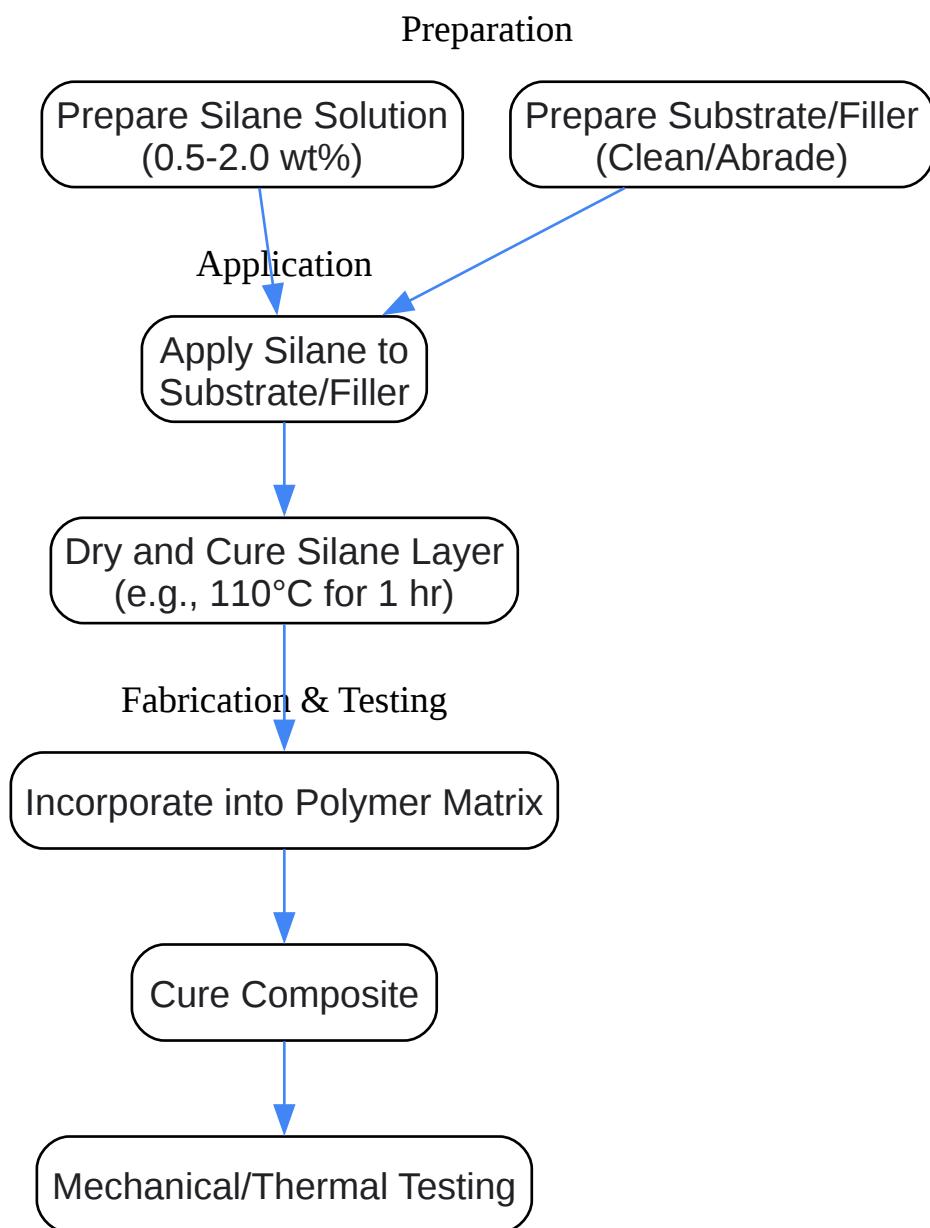
- Metallic substrate (e.g., titanium, aluminum)

- **Tris(isopropenylxy)vinylsilane**
- Solvent (e.g., 95% 2-propanol or 90% acetone)
- Polymer composite resin
- Curing system for the resin (e.g., light-curing unit)


Procedure:

- Substrate Preparation:
 - Thoroughly clean the metallic substrate to remove any oils, oxides, or contaminants. This can be done by sonication in a degreasing solvent followed by rinsing and drying.
 - The surface may be abraded (e.g., sandblasting) to increase surface area and mechanical keying.
- Silane Application:
 - Prepare a 2 wt% solution of **Tris(isopropenylxy)vinylsilane** in the chosen solvent (e.g., 95% 2-propanol).
 - Apply the silane solution to the prepared surface of the substrate. This can be done by brushing, dipping, or spraying.
 - Allow the solvent to evaporate at room temperature (air-dry).
- Curing:
 - For enhanced performance, heat cure the silanized substrate in an oven at approximately 110°C for 1 hour.^[4] This step promotes the formation of covalent bonds between the silane and the substrate.
- Composite Application:
 - Apply the polymer composite resin to the silane-treated surface.

- Cure the resin according to the manufacturer's instructions (e.g., using a light-curing unit).
- Evaluation (Optional):
 - The bond strength can be evaluated using mechanical testing methods such as shear bond strength testing at a crosshead speed of 1.0 mm/min.[4]


Visualizations

Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Mechanism of **Tris(isopropenyoxy)vinylsilane** as a coupling agent.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for applying **Tris(isopropenyloxy)vinylsilane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 5. research.rug.nl [research.rug.nl]
- To cite this document: BenchChem. [Application of Tris(isopropenyloxy)vinylsilane in Polymer Composites: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092359#application-of-tris-isopropenyloxy-vinylsilane-in-polymer-composites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

